Cas no 1105225-02-2 (2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide)

2-({5-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core functionalized with a 4-methoxyphenylpiperazine moiety and a phenylethylacetamide side chain. This structure suggests potential biological activity, particularly in targeting neurological or cardiovascular systems due to the presence of the piperazine and thiadiazole pharmacophores. The compound’s design may offer advantages in receptor binding affinity and selectivity, with the sulfanylacetamide linker enhancing solubility and metabolic stability. Its well-defined molecular architecture makes it suitable for pharmacological research, particularly in studying serotonin or dopamine receptor interactions. The methoxy and phenyl groups further contribute to its lipophilicity, potentially improving blood-brain barrier penetration. This compound is primarily of interest for preclinical investigations.
2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide structure
1105225-02-2 structure
Product Name:2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
CAS No:1105225-02-2
MF:C23H27N5O2S2
MW:469.622781991959
CID:6365834
PubChem ID:30863249
Update Time:2025-05-19

2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
    • 2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
    • 1105225-02-2
    • 2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
    • F5487-0554
    • 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
    • AKOS024510685
    • Inchi: 1S/C23H27N5O2S2/c1-30-20-9-7-19(8-10-20)27-13-15-28(16-14-27)22-25-26-23(32-22)31-17-21(29)24-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,24,29)
    • InChI Key: WDCYYCPVWLBYED-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)CSC1=NN=C(N2CCN(C3=CC=C(OC)C=C3)CC2)S1

Computed Properties

  • Exact Mass: 469.16061747g/mol
  • Monoisotopic Mass: 469.16061747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 124Ų

2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide Pricemore >>

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2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide Related Literature

Additional information on 2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Introduction to 2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide (CAS No. 1105225-02-2)

2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide, with the CAS number 1105225-02-2, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as thiadiazoles, which are characterized by their unique chemical structure and biological activities. The presence of a piperazine ring and a methoxyphenyl group further enhances its pharmacological properties, making it a promising candidate for various drug development initiatives.

The chemical structure of 2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is particularly noteworthy. The thiadiazole moiety is known for its broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. The piperazine ring, on the other hand, is often used in drug design to enhance solubility and bioavailability. The combination of these structural elements results in a compound with a high potential for therapeutic efficacy.

Recent studies have explored the pharmacological profile of 2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytes. This suggests that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 2-({5-4-(4-methoxyphenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide has also been investigated for its potential as an anticonvulsant agent. Preclinical studies in animal models have demonstrated that this compound exhibits significant anticonvulsant activity without causing adverse side effects such as sedation or motor impairment. These findings are particularly promising for the development of new anticonvulsant drugs with improved safety profiles.

The antimicrobial properties of 2-({5-4-(4-methoxyphenyl)piperazin-1-y l - 1 , 3 , 4 - thiadiazol - 2 - yl } sulfanyl ) - N - ( 2 - phenyleth y l ) acetamide have also been explored. In vitro assays have shown that this compound has potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a potential candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.

The pharmacokinetic properties of 2-{(5-[4-(4-methoxyphen y l ) p i p e r az i n - 1 - yl ] - 1 , 3 , 4 - thiadiazol - 2 - yl } sulfanyl ) - N - ( 2 - phenyleth y l ) acetamide have been studied to evaluate its suitability for clinical use. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are important factors for drug development. Additionally, it has been shown to have low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, 2-{(5-[4-(4-methoxyphen y l ) p i p e r az i n - 1 - yl ] - 1 , 3 , 4 - thiadiazol - 2 - yl } sulfanyl ) - N - ( 2 - phenyleth y l ) acetamide (CAS No. 1105225-02-) is a multifunctional compound with promising therapeutic applications in various fields of medicine. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

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